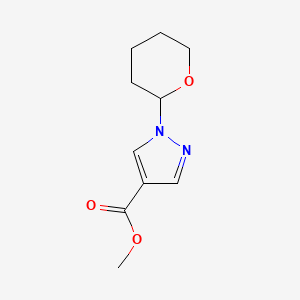
(2-Amino-1,3-thiazol-5-yl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes a thiazole ring attached to a piperazine ring with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of Thiazole Ring: : The thiazole ring is usually formed by cyclization reactions involving thiourea and α-haloketones or α-haloaldehydes.
Introduction of Amino Group: : The amino group at the 2-position of the thiazole ring is introduced through nucleophilic substitution reactions.
Attachment of Piperazine Ring: : The piperazine ring is attached to the thiazole ring through a condensation reaction with 4-methylpiperazine.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Thiazole sulfoxides and sulfones.
Reduction: : Reduced amines and other derivatives.
Substitution: : Substituted thiazoles with various functional groups.
科学的研究の応用
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is investigated for its therapeutic potential in treating various diseases.
Industry: : It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which (2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: is compared with other similar compounds, such as:
Thiazole derivatives: : These compounds share the thiazole ring but may have different substituents or functional groups.
Piperazine derivatives: : These compounds contain the piperazine ring but lack the thiazole moiety.
The uniqueness of (2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone lies in its combination of the thiazole and piperazine rings, which provides distinct chemical and biological properties.
特性
分子式 |
C9H14N4OS |
|---|---|
分子量 |
226.30 g/mol |
IUPAC名 |
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C9H14N4OS/c1-12-2-4-13(5-3-12)8(14)7-6-11-9(10)15-7/h6H,2-5H2,1H3,(H2,10,11) |
InChIキー |
FHLUKKTUESEMGP-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


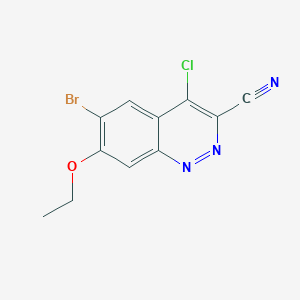
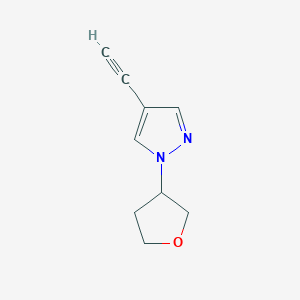
![N-[4-(2-ethyl-1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15360489.png)
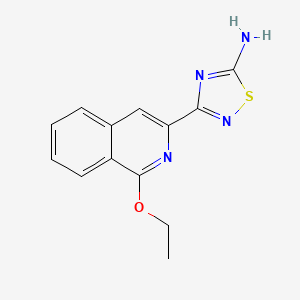
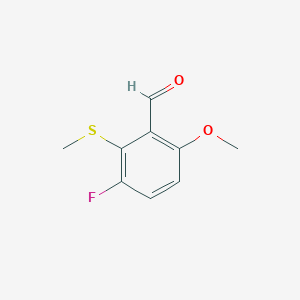
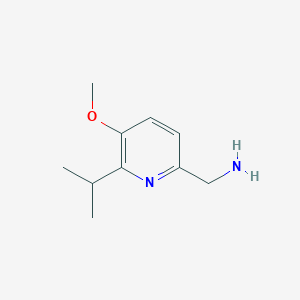
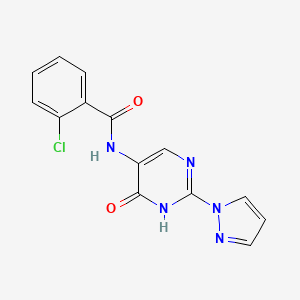
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-[(4-chlorophenyl)methylamino]pyrimidine-5-carboxamide](/img/structure/B15360513.png)

![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15360526.png)
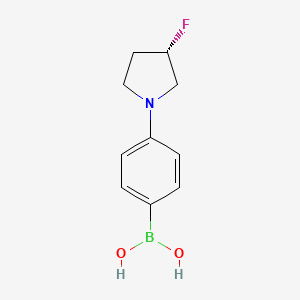
![N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B15360539.png)
![1'-benzyl-6-chlorospiro[4H-1,4-benzoxazine-2,4'-piperidine]-3-one](/img/structure/B15360547.png)
